Gedatolisib

概述

描述

吉达托利西布,也称为 PF-05212384,是一种用于治疗癌症的实验性药物。它是一种有效的、可逆的双重抑制剂,靶向磷脂酰肌醇 3-激酶 (PI3K) 和雷帕霉素哺乳动物靶标 (mTOR) 信号通路。 这些通路对于细胞生长、增殖和存活至关重要,使它们成为癌症治疗中重要的靶点 .

准备方法

合成路线和反应条件

吉达托利西布的合成涉及多个步骤,从关键中间体的制备开始最终产物通过一系列偶联反应和纯化步骤获得 .

工业生产方法

吉达托利西布的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大限度地提高产率和纯度。 这包括控制温度、压力和反应时间,以及使用高效液相色谱 (HPLC) 进行纯化 .

化学反应分析

反应类型

吉达托利西布经历了各种化学反应,包括:

氧化: 吉达托利西布可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变吉达托利西布中的官能团,改变其化学性质。

常用试剂和条件

这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。 条件通常包括受控温度和 pH 值,以确保所需反应发生 .

形成的主要产物

从这些反应中形成的主要产物包括吉达托利西布的各种氧化、还原和取代衍生物。 这些衍生物可能具有不同的生物活性,并且经常被研究用于其潜在的治疗应用 .

科学研究应用

作用机制

吉达托利西布通过抑制 PI3K 和 mTOR 激酶来发挥其作用。PI3K/mTOR 通路在许多癌症中被激活,促进细胞生长、存活和化疗耐药性。通过抑制该通路,吉达托利西布可以诱导细胞凋亡并抑制癌细胞的生长。 它与 PI3K 的不同 p110 催化亚基同工型和 mTOR 的激酶位点结合,有效地阻断它们的活性 .

相似化合物的比较

类似化合物

阿帕利西布: 一种用于治疗乳腺癌的 PI3Kα 抑制剂。

卡匹维塞替布: 一种用于各种癌症治疗的 AKT 抑制剂。

依维莫司: 一种用于治疗多种癌症的 mTORC1 抑制剂

吉达托利西布的独特性

吉达托利西布的独特性在于它能够同时抑制 PI3K 和 mTOR 激酶。这种双重抑制提供了对 PI3K/mTOR 通路的更全面封锁,可能降低药物耐药性的可能性并提高治疗效果。 与阿帕利西布、卡匹维塞替布和依维莫司等单节点抑制剂相比,吉达托利西布在临床前和临床研究中显示出优越的效力和疗效 .

生物活性

Gedatolisib, also known as PKI-587, is a potent dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has garnered attention for its potential in treating various cancers due to its ability to target all Class I PI3K isoforms and both mTORC1 and mTORC2, which are critical components in cell growth and survival signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and implications for cancer therapy.

This compound functions by inhibiting the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancers. By blocking this pathway, this compound can induce apoptosis and inhibit cell proliferation across various tumor types. Its mechanism is differentiated from other therapies that target only specific isoforms or components of the pathway, thereby potentially reducing the risk of developing drug resistance.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against a range of cancer cell lines. For instance, a study involving 12 canine tumor cell lines showed that this compound reduced cell viability with IC50 values less than 1 µM in 10 out of 12 lines, indicating its potent cytotoxic effects . The compound was shown to inhibit phosphorylation of key proteins involved in the PI3K/mTOR pathway, such as Akt and p70S6K, leading to G0/G1 cell cycle arrest in sensitive cell lines.

Table 1: IC50 Values of this compound in Canine Tumor Cell Lines

| Tumor Type | IC50 Value (µM) |

|---|---|

| Hemangiosarcoma | <1 |

| Lymphoma | <1 |

| Osteosarcoma | <1 |

| Other Tumors | <1 |

Combination Therapies

This compound has also been evaluated in combination with other therapies. In xenograft models of ovarian cancer, combining this compound with other agents enhanced antitumor efficacy compared to monotherapy. Specifically, it was noted that treatment with this compound significantly reduced pS6 expression in tumor tissues . Furthermore, a recent study highlighted synergistic effects when this compound was combined with osimertinib in glioblastoma models, leading to increased apoptosis and reduced migration .

Clinical Trials

This compound is currently undergoing various clinical trials to assess its efficacy and safety across different cancer types. A Phase 1b study evaluated this compound in combination with palbociclib and endocrine therapy for HR+/HER2- advanced breast cancer. Results indicated a robust response rate with manageable side effects . However, another study found that while this compound was effective in reducing dormant tumor cells in organotypic cultures, it did not significantly impact metastasis or disease burden in murine models of breast cancer .

Table 2: Summary of Clinical Trials Involving this compound

属性

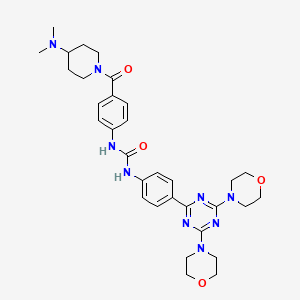

IUPAC Name |

1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZAEMINVBZMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152557 | |

| Record name | PKI-587 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197160-78-3 | |

| Record name | Gedatolisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197160-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gedatolisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197160783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gedatolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PKI-587 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEDATOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96265TNH2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the primary mechanism of action of Gedatolisib?

A1: this compound is a dual inhibitor of PI3K and mTOR. [, , ] It exerts its antitumor activity by potently inhibiting all Class I PI3K isoforms (α, β, γ, and δ) as well as both mTOR complexes, mTORC1 and mTORC2. [, , , , , , , ] This comprehensive inhibition disrupts crucial signaling pathways responsible for cell growth, proliferation, survival, and angiogenesis.

Q2: How does this compound's dual inhibition of PI3K and mTOR provide an advantage over selective PI3K inhibitors?

A2: Selective PI3K inhibitors often encounter limitations due to the activation of compensatory feedback loops within the PI3K/AKT/mTOR pathway. [, , , ] By simultaneously inhibiting both PI3K and mTOR, this compound effectively blocks these feedback mechanisms, potentially leading to more sustained pathway inhibition and improved antitumor activity. [, , , , , , ]

Q3: What are the downstream consequences of this compound's inhibition of the PI3K/AKT/mTOR pathway?

A3: this compound's inhibition of PI3K and mTOR leads to a decrease in the phosphorylation of key downstream effectors such as AKT, S6 ribosomal protein (S6rp), and 4E-binding protein 1 (4EBP1). [, , , , ] This results in cell cycle arrest, primarily at the G0/G1 phase, reduced protein synthesis, and ultimately, inhibition of tumor cell growth and proliferation. [, , , , , , ]

Q4: What types of cancers have shown sensitivity to this compound in preclinical studies?

A4: Preclinical studies have demonstrated this compound's antitumor activity against various cancer types, including breast cancer [, , , , , ], prostate cancer [], endometrial cancer [, ], lung cancer [, ], colorectal cancer [, ], acute myeloid leukemia [], and canine tumors. []

Q5: Has this compound shown efficacy in overcoming resistance mechanisms in preclinical models?

A5: Yes, in vitro studies suggest that this compound can overcome resistance to both endocrine therapy and PI3K inhibitors in breast cancer models by blocking compensatory feedback loops and enhancing the cytotoxic effects of these therapies. [, ] Moreover, in canine tumor cells, this compound demonstrated efficacy despite the presence of ABCB1 activity, a known mechanism of drug resistance. []

Q6: What is the current status of this compound in clinical trials?

A6: this compound is currently being evaluated in several clinical trials for various solid tumors, including breast cancer, endometrial cancer, and prostate cancer. [, , , , , , , , ] Ongoing trials are exploring its efficacy as both a single agent and in combination with other therapies, such as endocrine therapy, chemotherapy, CDK4/6 inhibitors, and PARP inhibitors. [, , , , , , , , , , ]

Q7: What were the key findings from the Phase 1b clinical trial of this compound in combination with palbociclib and endocrine therapy in patients with HR+/HER2- advanced breast cancer?

A7: The Phase 1b trial demonstrated promising antitumor activity and a manageable safety profile for the triplet combination of this compound, palbociclib, and endocrine therapy in patients with HR+/HER2- advanced breast cancer. [, ] Encouraging results were observed in both first- and later-line settings, including patients previously treated with CDK4/6 inhibitors. [, ]

Q8: Are there any ongoing Phase 3 clinical trials evaluating this compound?

A8: Yes, the VIKTORIA-1 trial (NCT05501886) is a Phase 3 study investigating the efficacy and safety of this compound plus fulvestrant with and without palbociclib in patients with HR+/HER2- advanced breast cancer who have received prior CDK4/6 inhibitor therapy in combination with a non-steroidal aromatase inhibitor. []

Q9: What is the primary route of administration for this compound?

A9: this compound is administered intravenously. [, , , , ]

Q10: What is the terminal half-life of this compound?

A10: Following a single intravenous dose, the terminal half-life of this compound is approximately 37 hours. [] Encapsulation of this compound in nanoparticles has been explored as a means to further extend its half-life and achieve sustained release. []

Q11: How is this compound primarily eliminated from the body?

A11: The majority of this compound is eliminated through fecal excretion, with 66-73% of drug-related material recovered in feces. []

Q12: Does this compound undergo extensive metabolism?

A12: No, this compound exhibits minimal metabolism. [] Only one oxidative metabolite, M5, has been identified in feces, representing less than 1% of the administered dose. []

Q13: What are the potential mechanisms of resistance to this compound?

A13: Despite its broad inhibitory profile, acquired resistance to this compound is still possible. Potential mechanisms of resistance include:

- Activation of alternative signaling pathways: Upregulation of the Wnt pathway has been observed following PI3K inhibition and may contribute to resistance. [, ]

- Increased drug efflux: Overexpression of drug efflux pumps like ABCB1 can limit intracellular drug accumulation and reduce efficacy. [, ]

- Acquired genomic alterations: Mutations in genes involved in the PI3K/AKT/mTOR pathway, such as PIK3CA, PTEN, and AKT, could potentially confer resistance. [, , , ]

Q14: What are the most common adverse events associated with this compound?

A15: The most commonly reported adverse events in clinical trials of this compound include nausea, stomatitis, fatigue, vomiting, neutropenia, anemia, and hyperglycemia. [, , , , , , ] These events are generally manageable with supportive care, and few discontinuations due to treatment-related adverse events have been reported. [, ]

Q15: What are the future directions for research and development of this compound?

A15: Ongoing research is focusing on:

- Optimizing dosing and scheduling: Different dosing schedules, such as the three weeks on/one week off regimen, are being investigated to improve efficacy and minimize toxicity. [, ]

- Exploring novel drug delivery systems: Encapsulating this compound in nanoparticles has shown promise in preclinical models for improving pharmacokinetic properties, reducing toxicity, and enhancing tumor targeting. []

- Investigating combination therapies: Combining this compound with other targeted therapies, such as ICI, CDK4/6 inhibitors, and PARP inhibitors, holds promise for enhancing antitumor activity and overcoming resistance mechanisms. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。